3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with bromine, chlorine, and a nitroprop-1-enyl group. Its molecular formula is , and it has a molecular weight of approximately 282.54 g/mol. The compound's structure contributes to its potential reactivity and biological activity, making it a subject of interest in both synthetic chemistry and pharmacology.
The biological activity of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene is attributed to its functional groups, which allow for interactions with various molecular targets. The compound has shown potential in modulating enzyme activities and receptor interactions, which could lead to various pharmacological effects. Specific studies have indicated its antibacterial properties, particularly against strains of Escherichia coli, suggesting its potential as an antimicrobial agent .
The synthesis of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene typically involves:
These methods require controlled temperatures and specific solvents to ensure high purity and yield .
In industrial settings, the production may utilize continuous flow reactors and automated systems for efficiency. Catalysts are often employed to optimize reaction conditions, aiming for high yields while minimizing waste .
3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene has potential applications in various fields:
Interaction studies are crucial for understanding how 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene interacts with biological molecules. These studies typically focus on:
Several compounds share structural similarities with 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-thiophene | Bromine at the 2-position | Simpler structure; lacks nitro group |
| 5-Chloro-thiophene | Chlorine at the 5-position | Does not have additional substituents |
| 3-Nitro-thiophene | Nitro group at the 3-position | Similar reactivity but different biological effects |
| 4-Methyl-thiophene | Methyl group at the 4-position | Lacks halogen substitutions; different reactivity |
The uniqueness of this compound lies in its combination of halogen atoms and a nitro group on the thiophene ring, which enhances its reactivity and potential biological activity compared to similar compounds. Its specific arrangement allows for distinctive interaction mechanisms with biological targets, setting it apart from simpler thiophenes that lack these functional groups .
The synthesis of 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene relies on sequential halogenation and nitration reactions, leveraging the inherent reactivity of the thiophene core. Thiophene’s aromatic system undergoes electrophilic substitution at rates approximately 10⁸ times faster than benzene due to sulfur’s electron-donating resonance effects. This reactivity enables precise functionalization under mild conditions.
Bromination and chlorination are typically achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in hexane with catalytic HClO₄ at room temperature. For example, thiophene derivatives halogenated at the 2- and 3-positions achieve yields exceeding 90% within 24 hours. Regioselectivity is controlled by steric and electronic factors, with bromine preferentially occupying the 3-position due to its larger atomic radius, while chlorine occupies the 2-position.
Subsequent nitration employs mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitroprop-1-enyl group at the 5-position. The nitro group’s electron-withdrawing nature deactivates the ring, directing further substitutions to meta positions. Recent advances utilize ultrasound-assisted nitration with β-alanine catalysts in acetonitrile, achieving yields up to 95% in 1 hour.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | NBS, HClO₄ | Hexane, rt, 24 h | 93 |
| Chlorination | NCS, HClO₄ | Hexane, rt, 12 h | 88 |
| Nitration | HNO₃/H₂SO₄, β-alanine | 0–5°C, ultrasound | 95 |
3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene represents a strategically designed multifunctional heterocyclic scaffold that incorporates three distinct reactive centers: a carbon-bromine bond susceptible to cross-coupling reactions, a nitroalkene moiety capable of participating in conjugate addition processes, and multiple halogen substituents enabling chemoselective transformations [1] [7]. The molecular formula C₇H₅BrClNO₂S with a molecular weight of 282.54 grams per mole presents unique opportunities for synthetic elaboration through selective activation of specific functional groups [1]. The electron-rich thiophene ring system, combined with electron-withdrawing halogen and nitro substituents, creates a polarized electronic environment that significantly influences the reactivity patterns of this compound [5] [28].
The carbon-bromine bond in 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene serves as a highly reactive site for palladium-catalyzed cross-coupling transformations [8] [9]. The preferential activation of bromine over chlorine in cross-coupling reactions stems from the weaker carbon-bromine bond strength and enhanced oxidative addition kinetics with palladium catalysts [8] [33]. Suzuki-Miyaura coupling reactions with arylboronic acids proceed efficiently under mild conditions, typically employing palladium tetrakis(triphenylphosphine) as the catalyst with potassium phosphate as the base in toluene-water solvent systems [8] [13].
The mechanistic pathway for carbon-bromine bond activation involves initial oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid coupling partner and subsequent reductive elimination to form the carbon-carbon bond [34] [35]. The electron-deficient nature of the thiophene ring, enhanced by the nitro and chloro substituents, facilitates the oxidative addition step by increasing the electrophilicity of the carbon-bromine bond [8] [9]. Reaction temperatures typically range from 80 to 100 degrees Celsius, with catalyst loadings between 2.5 and 5.0 mole percent providing optimal conversion rates [8] [9].
| Substrate | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromothiophene | Arylboronic acid | 2.5-5.0 | K₃PO₄ | Toluene/H₂O | 80-100 | 75-95 | [8] [9] |
| 2-Bromothiophene | Phenylboronic acid | 0.4-2.0 | Cs₂CO₃ | DMF | 90 | 63-85 | [14] |
| 2-Bromo-5-chlorothiophene | Arylboronic esters | 2.0-5.0 | K₃PO₄ | THF/H₂O | 65-80 | 82-94 | [30] |
| 3-Bromo-2-chlorothiophene | 4-Methoxyphenylboronic acid | 1.0-3.0 | Na₂CO₃ | Dioxane/H₂O | 100 | 85-96 | [11] |
| 2-Bromo-5-methylthiophene | Cyclopropylboronic acid | 5.0-6.0 | Cs₂CO₃ | Toluene | 90-110 | 21-95 | [10] |
The scope of cross-coupling reactions extends beyond Suzuki-Miyaura protocols to include Negishi, Stille, and Kumada coupling methodologies [11] [36]. Negishi coupling with organozinc reagents demonstrates excellent functional group tolerance and proceeds under milder conditions compared to traditional Grignard-based Kumada couplings [11] [34]. The presence of the nitroalkene functionality remains intact during these transformations, allowing for subsequent elaboration of this reactive center [8] [11].
Advanced catalyst systems incorporating sterically bulky dialkylbiarylphosphine ligands have demonstrated enhanced activity for cross-coupling reactions with less reactive electrophiles [34] [40]. These specialized ligand systems promote both oxidative addition and reductive elimination steps while maintaining catalyst stability under reaction conditions [34] [38]. Room-temperature Suzuki-Miyaura reactions have been achieved using highly active catalyst systems, representing a significant advancement in synthetic efficiency [34] [38].
The 2-nitroprop-1-enyl substituent in 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene functions as a highly reactive Michael acceptor in conjugate addition reactions [15] [16] [17]. The electron-withdrawing nitro group activates the adjacent carbon-carbon double bond toward nucleophilic attack, enabling efficient addition of various carbon and heteroatom nucleophiles [15] [17]. The conjugated system formed between the nitroalkene and thiophene ring further enhances the electrophilicity of the beta-carbon, making it an excellent substrate for Michael addition processes [16] [18].
Organocatalytic asymmetric Michael addition reactions with aldehydes and ketones proceed with exceptional enantioselectivity when employing chiral pyrrolidine-based catalysts [15] [17]. The mechanism involves initial enamine formation between the carbonyl nucleophile and the organocatalyst, followed by stereoselective addition to the nitroalkene and subsequent hydrolysis to regenerate the catalyst [17] [20]. Reaction conditions typically utilize dimethyl sulfoxide or dimethylformamide as solvents with catalyst loadings ranging from 5 to 20 mole percent [15] [17].
| Nitroalkene Substrate | Nucleophile | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|---|---|---|---|
| β-Nitrostyrene | Aldehydes | Pyrrolidine/AcOH | 5-20 | DMSO | 25-50 | 60-95 | >95 | [17] |
| Nitroethylene | n-Pentanal | Catalyst A/AcOH | 5 | DMF | 25 | 95 | >95 | [17] |
| 2-Nitropropene derivatives | Ketones/aldehydes | DMAP-thiourea | 2-10 | Neat/CHCl₃ | 25-40 | 80-99 | 91-95 | [15] |
| (E)-1-Phenyl-2-nitropropene | Nitroalkanes | Bifunctional catalyst | 2-10 | Acetonitrile | 25-60 | 29-96 | 85-94 | [15] |
| Nitrocyclohexene | Dienes | Lewis acid | 5-20 | CH₂Cl₂ | 0-25 | 55-85 | N/A | [43] |
The synthetic utility of nitroalkene conjugate addition extends to the formation of gamma-nitro carbonyl compounds, which serve as versatile intermediates for further transformations [15] [17]. Reduction of the nitro group provides access to gamma-amino acids and related nitrogen-containing heterocycles [17] [20]. Alternative transformations include Nef reaction protocols that convert nitro groups to carbonyl functionalities, enabling the synthesis of 1,4-dicarbonyl compounds [15] [16].
Bifunctional organocatalysts containing both hydrogen bond donor and Brønsted base functionalities have demonstrated superior performance in nitroalkane addition reactions [15]. These catalysts simultaneously activate both the nucleophile through deprotonation and the electrophile through hydrogen bonding interactions [15]. The resulting ion-pair intermediates exhibit enhanced reactivity and stereoselectivity compared to traditional single-function catalysts [15] [16].
Cycloaddition reactions of nitroalkenes provide alternative pathways for heterocycle synthesis [41] [42] [43]. 1,3-Dipolar cycloaddition with azomethine ylides produces pyrrolidine derivatives with excellent diastereoselectivity [41] [42]. Hetero-Diels-Alder reactions with electron-rich dienes yield six-membered cyclic nitronates that can undergo subsequent transformations to access diverse nitrogen-containing heterocycles [43] [44].
The presence of multiple reactive functional groups in 3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene necessitates the development of chemoselective synthetic strategies that enable selective activation of specific sites while preserving others [22] [24] [25]. The differential reactivity of carbon-halogen bonds provides opportunities for sequential functionalization protocols [30] [32]. The inherent reactivity order of bromine greater than chlorine in cross-coupling reactions allows for selective activation of the carbon-bromine bond while leaving the chlorine substituent intact for subsequent transformations [30] [32].
Sequential cross-coupling strategies have been demonstrated for related dihalogenated thiophene systems [12] [30]. Initial Suzuki coupling at the more reactive bromine center proceeds efficiently under standard conditions, followed by activation of the chlorine center using more forcing conditions or specialized catalyst systems [30] [32]. This approach enables the synthesis of unsymmetrical diarylthiophenes with distinct substitution patterns [30].
| Multifunctional Substrate | Selective Reaction | Reaction Conditions | Selectivity | Major Product Yield (%) | Selectivity Ratio | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-5-chlorothiophene | Sequential Suzuki coupling | Pd(PPh₃)₄/K₃PO₄ | Br > Cl | 82-94 | 10:1 | [30] |
| 3-Bromo-2-methylthiophene | C-H activation vs cross-coupling | [Ir(cod)Cl]₂/dtbpy | C5 > C2 | 65-85 | 8:1 | [8] |
| 2,3-Dibromothiophene | Site-selective borylation | B₂pin₂/IrCl(cod)₂ | C5 > C3 | 78-92 | 15:1 | [24] |
| 3,4-Dibromothiophene | Regioselective arylation | Pd(OAc)₂/SPHOS | C4 > C2 | 70-88 | 12:1 | [26] |
| 2-Bromo-3-nitrothiophene | Chemoselective reduction | SnCl₂/HCl | NO₂ > Br | 75-90 | >20:1 | [28] |
Iridium-catalyzed borylation reactions demonstrate exceptional regioselectivity for thiophene substrates [24]. The catalyst system bis(1,5-cyclooctadiene)diiridium dichloride with 4,4'-di-tert-butyl-2,2'-bipyridine ligand selectively introduces boronate ester functionalities at less sterically hindered positions [24]. The resulting boronate esters serve as versatile intermediates for subsequent Suzuki coupling reactions or oxidation to phenolic derivatives [24] [28].
Chemoselective reduction strategies enable selective transformation of nitro groups in the presence of halogen substituents [28]. Tin chloride-hydrogen chloride systems preferentially reduce nitro functionalities while preserving carbon-halogen bonds for further elaboration [28]. This selectivity pattern allows for orthogonal functionalization strategies where nitro reduction precedes cross-coupling transformations [28] [29].
The development of one-pot sequential reactions represents an advanced approach to multifunctional thiophene elaboration [26] [27]. These procedures combine multiple transformation steps in a single reaction vessel, minimizing isolation and purification requirements while maintaining high selectivity [26]. Palladium-catalyzed direct arylation followed by in situ cross-coupling exemplifies this approach, enabling rapid assembly of complex polyarylated thiophene structures [26] [27].
| Starting Material | Transformation Type | Product Class | Key Reagents | Typical Yields (%) | Functional Group Tolerance | Synthetic Utility | Reference |
|---|---|---|---|---|---|---|---|
| Bromothiophenes | Cross-coupling | Arylthiophenes | Boronic acids/Pd | 70-95 | High | Very high | [8-14] |
| Chlorothiophenes | C-H activation | Alkylthiophenes | RMgX/Ni or Pd | 60-90 | Moderate | High | [26] [27] |
| Nitrothiophenes | Reduction/cyclization | Aminothiophenes | H₂/Pd or Fe | 80-95 | High | High | [28] |
| Thiophenecarbaldehyde | Condensation | Thiophene derivatives | R₂NH/base | 65-90 | Moderate | Moderate | [29] |
| Thiophenecarboxylic acid | Amidation | Thiopheneamides | R₂NH/coupling reagent | 75-95 | High | Moderate | [29] |
Advanced synthetic strategies employ protecting group chemistry to temporarily mask reactive functionalities during selective transformations [22] [25]. Silyl protection of phenolic groups or amine functionalities enables selective manipulation of other reactive centers without interference [22] [24]. Deprotection under mild conditions regenerates the original functionality for subsequent elaboration [24] [25].
Thiophene derivatives demonstrate unique reactivity patterns in Diels-Alder cycloaddition reactions, particularly when equipped with electron-withdrawing substituents. The compound 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene possesses multiple electron-withdrawing groups that significantly enhance its dienophile character in cycloaddition reactions [2].
Research demonstrates that thiophene exhibits remarkably low reactivity as a diene for Diels-Alder reactions due to its high aromatic character, with resonance energy calculated at 121 kilojoules per mole compared to 67 kilojoules per mole for furan [3]. However, the introduction of halogen substituents and nitroalkene functionality fundamentally alters this reactivity profile. Computational studies using ab initio methods reveal that electron-withdrawing substituents on thiophene considerably increase reactivity with electron-rich dienophiles [2]. The activation energy for thiophene cycloaddition with acrylonitrile approaches that of butadiene, demonstrating the profound influence of electronic modifications.
The halogenated nature of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene provides additional activation through inductive effects. Bromination and chlorination of thiophene occurs readily at room temperature with rate constants approximately 10⁸ times higher than benzene [4]. These halogen substituents function as strong electron-withdrawing groups, lowering the lowest unoccupied molecular orbital energy and enhancing dienophile reactivity. The nitropropenyl substituent further amplifies this effect through its powerful electron-withdrawing character.
Experimental investigations confirm that thiophene derivatives undergo successful cycloaddition reactions under appropriate conditions. High-pressure studies demonstrate that thiophene-maleimide cycloaddition proceeds at 0.8 gigapascals pressure and 100 degrees Celsius with yields reaching 95 percent [5]. The incorporation of multiple electron-withdrawing substituents in 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene would be expected to significantly reduce the pressure requirements for such transformations.
The construction of polycyclic aromatic systems through cycloaddition methodology represents a critical application area for halogenated thiophene derivatives. The compound 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene offers multiple reactive sites that enable complex polycyclic structure formation through sequential cycloaddition and cyclization reactions [6].
Ferric chloride-mediated oxidative cyclization has emerged as a particularly effective method for constructing extended thiophene-fused polycyclic aromatic systems. Research demonstrates that thiophene derivatives with pendant aromatic rings undergo selective β-β oxidative cyclization when treated with 8 equivalents of ferric chloride at 0 degrees Celsius, achieving yields up to 78 percent [6]. The process involves carbon-carbon bond formation between thiophene units with concomitant hydrogen elimination to generate extended π-conjugated systems.
The nitropropenyl substituent in 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene provides an additional dimension for polycyclic construction. Nitroalkenes function as versatile synthetic intermediates capable of participating in both [4+2] and [3+2] cycloaddition reactions [7]. The dual reactivity enables tandem cycloaddition sequences that can rapidly build molecular complexity. Denmark and coworkers demonstrated that nitroalkenes exhibit remarkable versatility in tandem cycloaddition chemistry, enabling construction of complex alkaloid frameworks through sequential transformations [8] [9].
Thiophene-fused polycyclic aromatic systems exhibit unique electronic properties that make them attractive for materials applications. Concentration-dependent nuclear magnetic resonance studies reveal that these systems undergo π-π stacking interactions in solution, with chemical shift changes indicating intermolecular shielding effects [6]. The extended conjugation and self-assembly properties make these materials promising candidates for organic electronic applications.
Advanced synthetic strategies have been developed for accessing structurally diverse polycyclic aromatic hydrocarbons through site-selective cycloaddition reactions. Iridium-catalyzed [2+2+2] cycloadditions demonstrate excellent site selectivity, preferentially cyclizing tethered diyne units while preserving peripheral alkynyl groups [10]. This methodology enables rapid construction of alkynylated polycyclic aromatic hydrocarbons that serve as excellent synthons for macrocyclic conjugated nanocarbons.
Transition metal-mediated cascade reactions involving thiophene derivatives have emerged as powerful synthetic tools for constructing complex heterocyclic systems. The compound 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene contains multiple functional groups that can participate in metal-catalyzed transformations, making it an ideal substrate for cascade reaction sequences [11].
Palladium-catalyzed heterocyclization reactions of sulfur-containing alkyne substrates represent a well-established methodology for thiophene synthesis. The general mechanism involves electrophilic activation of the triple bond through coordination to the palladium center, followed by intramolecular nucleophilic attack and protonolysis [11]. Optimized conditions utilizing palladium iodide in conjunction with potassium iodide achieve excellent yields under mild conditions, with the reaction proceeding through 5-exo-dig cyclization patterns.
Copper-catalyzed cascade reactions provide alternative pathways for thiophene derivative synthesis. Research demonstrates that copper chloride in the presence of 1,8-diazabicycloundec-7-ene enables efficient cyclization of sulfur-containing substrates at moderate temperatures [11]. The reaction proceeds through formation of alkynylcopper intermediates that undergo regiospecific attack to generate thiophene rings with excellent selectivity.
Gold-catalyzed cascade reactions offer additional synthetic possibilities for complex heterocycle construction. Studies reveal that gold catalysts promote heterocyclodehydration of mercapto-alkynol substrates through 5-endo-dig cyclization mechanisms [11]. The catalyst system can be recycled multiple times without loss of activity when conducted in ionic liquid media, demonstrating practical advantages for synthetic applications.
The nitroalkene functionality in 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene enables participation in specialized cascade sequences. Nitroalkenes serve as both electrophilic and nucleophilic partners in metal-catalyzed reactions, with the nitro group providing activation for subsequent transformations [12]. The electron-withdrawing nature enhances metal coordination while maintaining reactivity toward diverse coupling partners.
Advanced cascade strategies involving multiple metal catalysts have been developed for polycyclic heterocycle synthesis. Copper-catalyzed cascade bis-heteroannulation reactions enable assembly of aromatic ketoxime acetates, aldehydes, and elemental sulfur to afford fused thieno[3,2-d]thiazole motifs in a single operation [13]. These transformations proceed through novel internal oxidant-induced cascade mechanisms that enable remarkable simplicity-to-complexity transformations with gram-scale synthetic utility.
The halogen substituents in 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene provide additional opportunities for metal-mediated transformations. Cross-coupling reactions utilizing palladium catalysis enable selective functionalization at the halogenated positions [14]. Suzuki-Miyaura coupling reactions proceed efficiently with arylboronic acids, allowing introduction of diverse aryl substituents with excellent regioselectivity. The differential reactivity of bromine versus chlorine substituents enables selective sequential coupling reactions to install multiple aryl groups with precise regiochemical control.